Cas no 58564-87-7 (rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine)
rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 7-Oxabicyclo[2.2.1]heptan-2-amine, (1R,2R,4S)-rel-
- rel-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
- rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine
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- MDL: MFCD29991458
- Inchi: 1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
- InChI Key: DZOONCSMZVPSHJ-KVQBGUIXSA-N
- SMILES: [C@@]12([H])O[C@@]([H])(CC1)C[C@H]2N
rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264346-0.05g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-264346-0.1g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
| Enamine | EN300-264346-0.25g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 0.25g |
$538.0 | 2024-06-18 | |
| Enamine | EN300-264346-0.5g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
| Enamine | EN300-264346-1.0g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| Enamine | EN300-264346-2.5g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
| Enamine | EN300-264346-5.0g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
| Enamine | EN300-264346-10.0g |
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
58564-87-7 | 95% | 10.0g |
$4667.0 | 2024-06-18 | |
| AstaTech | AT29206-0.25/G |
RAC-(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTAN-2-AMINE |
58564-87-7 | 95% | 0.25g |
$586 | 2023-09-19 | |
| AstaTech | AT29206-1/G |
RAC-(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTAN-2-AMINE |
58564-87-7 | 95% | 1g |
$1136 | 2023-09-19 |
rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine
Research Brief on rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine (CAS: 58564-87-7): Recent Advances and Applications
The compound rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine (CAS: 58564-87-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the role of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine as a key intermediate in the synthesis of novel pharmaceutical agents. Its bicyclic structure, featuring an oxabicyclo[2.2.1]heptane core, provides a rigid scaffold that is conducive to selective binding with biological targets. Researchers have exploited this property to develop derivatives with enhanced pharmacokinetic profiles and reduced off-target effects.
One of the most promising areas of application for this compound is in the development of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine exhibit high affinity for serotonin and dopamine receptors, suggesting potential utility in treating neurological disorders such as depression and Parkinson's disease. The study employed molecular docking simulations and in vitro binding assays to validate these findings.
In addition to its CNS applications, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine has shown promise in antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analysis.
The synthetic routes to rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine have also seen significant optimization in recent years. A 2024 study in Organic Process Research & Development described a scalable, enantioselective synthesis of this compound with improved yield and purity. The new methodology employs asymmetric hydrogenation of a key intermediate, followed by ring-closing metathesis, achieving an overall yield of 78% and >99% enantiomeric excess.
Looking ahead, researchers are exploring the potential of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine as a building block for targeted drug delivery systems. Preliminary work has demonstrated that conjugation of this scaffold to nanoparticle carriers can enhance tissue-specific accumulation while minimizing systemic toxicity. These developments position the compound as a versatile tool in the design of next-generation therapeutics.
In conclusion, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine (CAS: 58564-87-7) continues to be a compound of significant interest in pharmaceutical research. Its diverse applications, from CNS therapeutics to antimicrobial agents, coupled with advances in synthetic methodology, underscore its importance as a key intermediate in drug discovery. Future research directions will likely focus on expanding its therapeutic scope and optimizing its pharmacological properties for clinical translation.
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